molecular formula C14H17N3O3 B183879 (2-Morpholin-4-ylmethyl-benzoimidazol-1-yl)-acetic acid CAS No. 886851-65-6

(2-Morpholin-4-ylmethyl-benzoimidazol-1-yl)-acetic acid

Cat. No. B183879
M. Wt: 275.3 g/mol
InChI Key: APEIPEJRELBPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Morpholin-4-ylmethyl-benzoimidazol-1-yl)-acetic acid, also known as MBI-AA, is an organic compound commonly used in scientific research. MBI-AA is a derivative of benzoimidazole and is used in various laboratory experiments. It is a versatile compound that has been found to have a wide range of applications, from biochemical and physiological studies to drug discovery and medicinal chemistry. MBI-AA is a valuable tool for scientists and researchers as it has the ability to bind to proteins and other molecules, making it a powerful tool for a variety of research applications.

Scientific Research Applications

  • Antinociceptive Activity : Certain derivatives of this compound have been found to exhibit potent antinociceptive (pain-relieving) activity. In particular, compounds like 4-[(1-benzyl-2(3H)-benzimidazolon-3-yl)acetyl]morpholine have shown more potent activity than others in this category (Nacak et al., 1999).

  • Antifungal Activity : Several derivatives containing the morpholine moiety have demonstrated excellent antifungal activity, often surpassing that of the control fungicide, carbendazim. These compounds have shown effectiveness against various fungi, including Botrytis cinerea and Sclerotinia sclerotiorum (Zhou et al., 2013).

  • Antimicrobial Activities : Certain synthesized benzimidazole derivatives with morpholine or piperazine skeleton have been studied for their antimicrobial activities, including compounds synthesized using microwave-assisted synthesis. These studies have revealed notable antimicrobial properties of these derivatives (Vyas et al., 2008).

  • Antitubercular and Antifungal Activities : Some novel thiadiazole derivatives containing the morpholine group have been synthesized and evaluated for their antitubercular and antifungal activities. These compounds have shown promising results against various strains of tuberculosis and fungi (Syed et al., 2013).

  • Antioxidant and Glucosidase Inhibitory Activities : Novel benzimidazole derivatives designed and synthesized with the morpholine moiety have shown significant antioxidant activities and inhibitory potential against α-glucosidase, suggesting potential therapeutic applications for oxidative stress-related diseases and diabetes management (Özil et al., 2018).

properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(19)10-17-12-4-2-1-3-11(12)15-13(17)9-16-5-7-20-8-6-16/h1-4H,5-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEIPEJRELBPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424638
Record name {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid

CAS RN

886851-65-6
Record name {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gabriel, G Höfner, KT Wanner - Frontiers in Chemistry, 2019 - frontiersin.org
The primary objective of early drug development is to identify hits and leads for a target of interest. To achieve this aim, rapid, and reliable screening techniques for a huge number of …
Number of citations: 17 www.frontiersin.org

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